molecular formula C20H32O4 B1241412 9(S)-Hpete

9(S)-Hpete

Cat. No. B1241412
M. Wt: 336.5 g/mol
InChI Key: LIYCOTUUWOESJK-VBLHFSPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9(S)-HPETE is a 9-HPETE in which the 9-hydroxy group has S stereochemistry. It has a role as a mouse metabolite. It derives from an icosa-5,7,11,14-tetraenoic acid. It is a conjugate acid of a 9(S)-HPETE(1-). It is an enantiomer of a 9(R)-HPETE.

Scientific Research Applications

Biosynthesis in Diatoms

9(S)-Hydroperoxyicosatetraenoic acid (9S-HPETE) is an intermediate in the biosynthesis of dictyopterene A in the freshwater diatom Gomphonema parvulum. The study by Hombeck, Pohnert, and Boland (1999) focused on the stereochemistry of 9(S)-HPETE and the hydrogen atom position at C(16) during fatty acid cyclization and oxidative cleavage of the hydroperoxide. This research provides insights into the biosynthetic pathways in diatoms and the role of 9(S)-HPETE in these processes (Hombeck, Pohnert, & Boland, 1999).

Inhibition of Cell Migrations

In a study by Pankonin et al. (1988), 9S-HODE, a metabolite of linoleic acid, demonstrated significant inhibition of migration in both cultured porcine aortic endothelial cells and phytohaemagglutinin-stimulated human mononuclear cells. This finding suggests the potential biological actions of 9S-HODE in cellular processes, such as migration and inflammation (Pankonin et al., 1988).

properties

Product Name

9(S)-Hpete

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,7E,9S,11Z,14Z)-9-hydroperoxyicosa-5,7,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-10-13-16-19(24-23)17-14-11-9-12-15-18-20(21)22/h6-7,9-11,13-14,17,19,23H,2-5,8,12,15-16,18H2,1H3,(H,21,22)/b7-6-,11-9-,13-10-,17-14+/t19-/m0/s1

InChI Key

LIYCOTUUWOESJK-VBLHFSPLSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C[C@@H](/C=C/C=C\CCCC(=O)O)OO

Canonical SMILES

CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)OO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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